molecular formula C18H14F3N5O2 B2433230 (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396882-39-5

(3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2433230
CAS No.: 1396882-39-5
M. Wt: 389.338
InChI Key: YZHLEOWAHXKEDC-UHFFFAOYSA-N
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Description

(3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound features a quinoline moiety, a trifluoromethoxy phenyl group, and a tetrazole ring, which contribute to its diverse chemical and biological properties.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of 3,4-dihydroquinolin-2-one , a family of compounds known for their potent antiproliferative and antitumor activities against a variety of cancer cell lines . .

Mode of Action

Based on its structural similarity to other 3,4-dihydroquinolin-2-one derivatives , it may interact with its targets by binding to them and causing changes in their function. This could potentially lead to the inhibition of certain biochemical pathways, resulting in its observed biological effects.

Biochemical Pathways

Other 3,4-dihydroquinolin-2-one derivatives have been found to inhibit p38 map kinase , which plays a crucial role in cellular responses to stress and inflammation

Pharmacokinetics

The presence of the trifluoromethoxy group may influence its pharmacokinetic properties, as fluorinated compounds are often used in drug design for their metabolic stability and ability to enhance bioavailability .

Result of Action

Given its structural similarity to other 3,4-dihydroquinolin-2-one derivatives , it may exhibit antiproliferative and antitumor activities. These effects could potentially be due to the inhibition of key biochemical pathways, leading to the disruption of cellular processes necessary for tumor growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps:

  • Formation of 3,4-dihydroquinoline: : This can be achieved via cyclization reactions involving aniline derivatives and appropriate ketones under acidic or basic conditions.

  • Attachment of the trifluoromethoxy phenyl group: : Through electrophilic aromatic substitution or other coupling reactions, the trifluoromethoxy group is introduced to the phenyl ring.

  • Tetrazole synthesis: : Utilizing azide and nitrile precursors, the tetrazole ring is formed via cycloaddition reactions.

Industrial Production Methods: Industrial-scale production would employ optimized reaction conditions for each step, focusing on maximizing yield and purity. This includes controlling temperature, pressure, and pH levels, as well as utilizing catalysts to accelerate reactions.

Chemical Reactions Analysis

Types of Reactions it Undergoes: (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is known to undergo various reactions:

  • Oxidation: : Under oxidative conditions, it can be converted to quinoline N-oxides.

  • Reduction: : Reduction reactions can yield corresponding amines or reduced quinoline derivatives.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the trifluoromethoxy or tetrazole groups.

Common Reagents and Conditions Used in These Reactions:
  • Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) for mild oxidation.

  • Reduction: : Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Various halogenating agents and nucleophiles.

Major Products Formed from These Reactions:
  • Quinoline N-oxides: from oxidation.

  • Reduced amines or quinolines: from reduction.

  • Functionalized phenyl or tetrazole derivatives: from substitution.

Scientific Research Applications

This compound finds extensive use in:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Investigated for possible therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: : Utilized in material science for developing novel polymers and catalysts.

Comparison with Similar Compounds

Comparison with Other Similar Compounds, Highlighting its Uniqueness: (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone stands out due to the combination of a trifluoromethoxy group and a tetrazole ring, which provide unique electronic and steric properties compared to similar compounds.

List the Similar Compounds:
  • (3,4-dihydroquinolin-1(2H)-yl)(2-phenyl-2H-tetrazol-5-yl)methanone: : Lacks the trifluoromethoxy group.

  • (3,4-dihydroquinolin-1(2H)-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone: : Has a methoxy group instead of a trifluoromethoxy group.

  • Quinolinyl tetrazoles: : Variants with different substituents on the quinoline or tetrazole rings.

This unique combination of structural elements and its resulting chemical and biological properties make this compound a compound of significant interest in multiple fields of research.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O2/c19-18(20,21)28-14-9-7-13(8-10-14)26-23-16(22-24-26)17(27)25-11-3-5-12-4-1-2-6-15(12)25/h1-2,4,6-10H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHLEOWAHXKEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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